molecular formula C18H19NO4 B12477195 4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid

4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B12477195
M. Wt: 313.3 g/mol
InChI Key: OPKNYDLGUJOAID-UHFFFAOYSA-N
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Description

4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a phenyl group substituted with a 2,6-dimethylphenoxy group and an amino group, linked to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-[4-(2,6-dimethylphenoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C18H19NO4/c1-12-4-3-5-13(2)18(12)23-15-8-6-14(7-9-15)19-16(20)10-11-17(21)22/h3-9H,10-11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

OPKNYDLGUJOAID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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